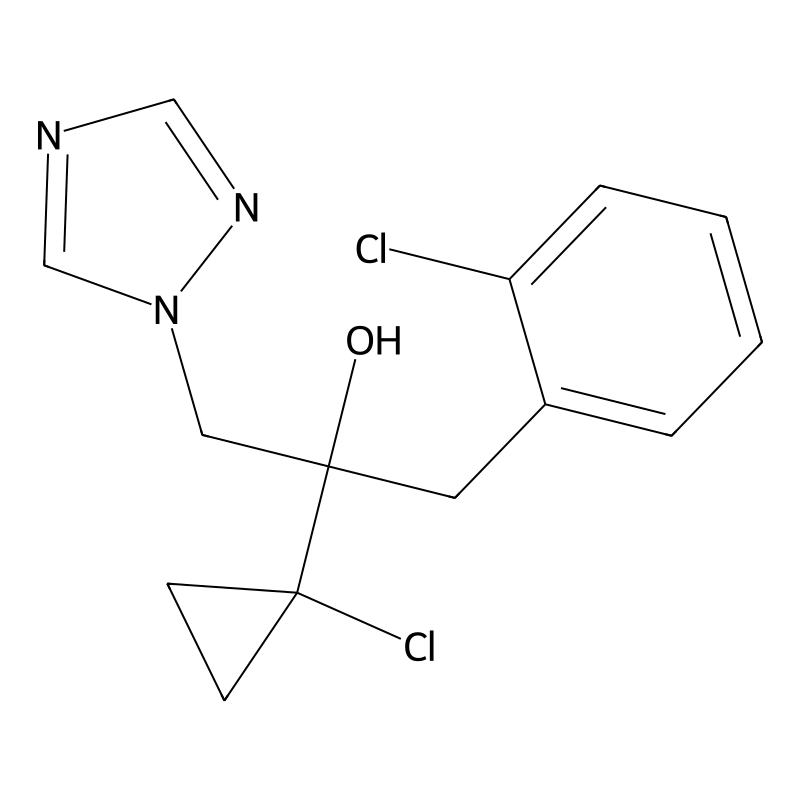

2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Identity and Background:

2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, also known as prothioconazole-desthio, is a metabolite of the fungicide prothioconazole. Prothioconazole is widely used in agriculture to control fungal diseases in various crops []. Prothioconazole-desthio is formed when prothioconazole undergoes degradation in the environment [].

Research on Environmental Fate and Behavior:

Understanding the environmental fate and behavior of prothioconazole-desthio is crucial for assessing its potential environmental impact. Several studies have investigated its degradation, transport, and distribution in various environmental matrices, including soil, water, and sediment [, , ]. These studies provide valuable data for environmental risk assessments and the development of strategies to mitigate potential risks.

Ecotoxicological Research:

The potential toxicity of prothioconazole-desthio to various organisms, including plants, invertebrates, and aquatic life, is also a subject of scientific research. Studies have been conducted to assess its effects on seed germination, plant growth, and survival of different species [, ]. Additionally, research has been carried out to evaluate its toxicity to aquatic organisms such as fish, daphnia, and algae []. These studies are essential for understanding the potential ecological risks associated with prothioconazole-desthio exposure.

Analytical Methods Development:

Developing sensitive and reliable analytical methods is crucial for accurately detecting and quantifying prothioconazole-desthio in environmental samples. Research efforts have been directed towards developing and validating various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) [, ]. These methods are essential for monitoring environmental levels of prothioconazole-desthio and assessing its potential risks.

2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, commonly referred to as prothioconazole, is a synthetic compound belonging to the triazole class of fungicides. It is characterized by its complex structure, which includes a cyclopropyl group, a chlorophenyl moiety, and a triazole ring. The molecular formula for prothioconazole is C14H15Cl2N3OS, and it has a molecular weight of approximately 316.25 g/mol .

Prothioconazole exhibits broad-spectrum fungicidal activity and is primarily used in agricultural settings to control various fungal diseases in crops. Its effectiveness stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.

- Hydrolysis: In aqueous environments, prothioconazole can hydrolyze to form less toxic metabolites.

- Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different derivatives.

- Conjugation: Prothioconazole may undergo conjugation with other biological molecules, affecting its bioavailability and toxicity.

These reactions are crucial for understanding its environmental fate and biological activity.

Prothioconazole demonstrates significant antifungal properties against a wide range of pathogens, including:

- Ascomycetes: Such as Fusarium and Botrytis species.

- Basidiomycetes: Including Rhizoctonia and Sclerotinia species.

The mechanism of action involves the inhibition of the enzyme lanosterol demethylase, which is vital for ergosterol biosynthesis in fungi. This disruption leads to compromised cell membrane integrity and ultimately fungal cell death .

The synthesis of prothioconazole typically involves several key steps:

- Formation of the Cyclopropyl Group: Starting with appropriate precursors, cyclopropyl derivatives are synthesized through ring-closing reactions.

- Chlorination: The introduction of chlorine atoms into the phenyl ring is achieved via electrophilic aromatic substitution.

- Triazole Formation: The triazole moiety is formed through cyclization reactions involving hydrazine derivatives and carbonyl compounds.

- Final Coupling Reaction: The final product is obtained by coupling the synthesized components under controlled conditions.

These methods ensure high yields and purity of the final product .

Prothioconazole is widely utilized in agriculture for its fungicidal properties. Key applications include:

- Crop Protection: Effective against various fungal diseases in crops such as cereals, canola, and fruits.

- Seed Treatment: Used as a seed treatment agent to protect seedlings from soil-borne pathogens.

- Post-Harvest Treatment: Employed to prevent fungal spoilage during storage.

Its application rates vary depending on the crop type and disease pressure but generally fall within established guidelines for safe use .

Interaction studies have focused on prothioconazole's behavior in various environmental conditions and its interactions with other agricultural chemicals. Key findings include:

- Synergistic Effects: When combined with other fungicides or insecticides, prothioconazole may exhibit enhanced efficacy against specific pests or diseases.

- Environmental Impact: Studies indicate that prothioconazole can persist in soil and water systems; thus, its interactions with microbial communities are critical for assessing ecological risks.

These studies are essential for developing integrated pest management strategies that minimize environmental impact while maximizing efficacy .

Prothioconazole shares structural similarities with several other triazole-based fungicides. Notable comparisons include:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Tebuconazole | Contains a different alkyl group | Broader spectrum against certain pathogens |

| Difenoconazole | Has an additional fluorine atom | Enhanced systemic activity |

| Myclobutanil | Features a butanol side chain | More effective against powdery mildew |

Prothioconazole's unique combination of chlorinated phenyl and cyclopropyl groups contributes to its distinctive biological activity profile compared to these similar compounds .

Binding Site Characterization Studies

The compound inhibits CYP51 by binding to the enzyme’s active site, which contains a heme iron critical for catalytic activity. Unlike classical azoles that coordinate directly to the heme iron via a triazole nitrogen, spectroscopic studies demonstrate that the compound induces a novel type II difference spectrum with a peak at 410 nm and trough at 428 nm, suggesting an alternative binding mechanism [4] [8]. Quantum Theory of Atoms in Molecules (QTAIM) analysis of density functional theory (DFT)-optimized structures reveals that the thiazolinthione group of the compound interacts with the heme through π-π stacking and hydrophobic contacts, while the 1,2,4-triazole moiety forms hydrogen bonds with conserved active-site residues such as Tyr118 and His374 [8]. Mutagenesis studies further indicate that substitutions at Phe228 and Leu376 reduce binding affinity, highlighting their role in stabilizing the inhibitor-enzyme complex [4].

Comparative Inhibition Kinetics

Kinetic analyses reveal that the compound acts as a competitive inhibitor of CYP51, with a binding affinity (K~i~) of 5.88 µmol L⁻¹ for fungal CYP51, approximately 840-fold weaker than epoxiconazole (K~i~ = 0.007 µmol L⁻¹) [4] [5]. However, its metabolite, prothioconazole-desthio, exhibits stronger inhibition (K~i~ = 0.08–0.15 µmol L⁻¹), attributed to enhanced heme coordination via its triazole group [5] [9]. Comparative studies with tebuconazole and triadimenol show non-competitive inhibition kinetics for these azoles, underscoring mechanistic differences [4].

Sterol Biosynthesis Pathway Disruption

Treatment with the compound disrupts ergosterol biosynthesis in Mycosphaerella graminicola and Candida albicans, leading to accumulation of the CYP51 substrate eburicol (14α-methyl-Δ⁸-ergostene-3β-ol) and depletion of ergosterol [4] [6]. Sterol profiling demonstrates a dose-dependent increase in 14α-methylated sterols (eburicol: 78.9% at 1 µmol L⁻¹) and reduction of ergosta-5,8,22-trienol (from 12.4% to 2.1%) and ergosterol (from 58.3% to 9.8%) [4]. Similar effects are observed with prothioconazole-desthio, confirming shared target specificity [6]. These disruptions impair membrane fluidity and fungal growth, validating CYP51 as the primary target.

Molecular Modeling and Docking Studies

Homology models of Candida albicans CYP51B docked with the compound’s enantiomers reveal stereoselective binding. The R-enantiomer forms a more stable complex (binding energy: −9.2 kcal mol⁻¹) than the S-enantiomer (−7.8 kcal mol⁻¹), due to favorable hydrophobic interactions between the chlorophenyl group and Phe228 [9]. Docking simulations further show that the 1-chlorocyclopropyl moiety occupies a hydrophobic pocket near Leu376, while the triazole group aligns parallel to the heme plane [8]. Quantum mechanical/molecular mechanical (QM/MM) calculations predict a binding enthalpy difference of ΔH = −11.3 kcal mol⁻¹ between the compound and its metabolite, correlating with experimental affinity data [8].

Target Validation Methodologies

Target engagement is validated through multiple approaches:

- Spectrophotometric Binding Assays: Type II difference spectra confirm direct interaction with purified CYP51, with a dissociation constant (K~d~) of 8.2 µmol L⁻¹ [4].

- Sterol Profiling: GC-MS analysis of treated fungi shows accumulation of eburicol and lanosterol, confirming CYP51 inhibition [4] [6].

- Gene Expression Analysis: RT-qPCR reveals upregulation of CYP51A (3.8-fold) and CYP51B (2.4-fold) in Fusarium graminearum following treatment, indicative of compensatory mechanisms [9].

Structure-Based Design Implications

The compound’s binding mode informs rational design strategies:

- Heme Proximity Optimization: Introducing electron-withdrawing groups at the thiazolinthione position enhances π-π interactions with the heme, as seen in prothioconazole-desthio [8] [9].

- Stereochemical Tuning: R-enantiomers exhibit 19–954-fold higher activity than S-enantiomers, guiding chiral synthesis priorities [9].

- Hydrophobic Pocket Targeting: Substituents at the 1-chlorocyclopropyl group improve fit into the Leu376/Phe228 pocket, increasing binding affinity [8].

These insights have led to derivatives with improved potency, such as α-(2,4-difluorophenyl)-β-triazolylpropanols, showing 10-fold lower EC~50~ values against Aspergillus fumigatus compared to the parent compound [3].

The antifungal efficacy of 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is governed by several critical molecular components that interact synergistically with the fungal cytochrome P450 enzyme CYP51 (sterol 14α-demethylase).

Primary Pharmacophore Elements

The triazole ring represents the essential pharmacophore responsible for the primary mechanism of action [1] [2] [3]. This five-membered heterocycle functions as the sixth ligand to the heme iron center of CYP51, forming a coordination bond that disrupts the enzyme's catalytic cycle [4] [5]. The nitrogen atom at the N4 position of the triazole ring establishes critical hydrogen bonding interactions with histidine residues, particularly His377 in Candida albicans CYP51 [6] [2]. This interaction is crucial for fungal selectivity, as the corresponding histidine residue is absent in human CYP51 enzymes [7].

The hydroxyl group attached to the central carbon atom plays an indispensable role in CYP51 binding and enzyme inhibition [8] [9]. This functional group is essential for achieving the characteristic Type II binding spectra observed with azole antifungals, indicating proper coordination with the heme iron center. Removal or modification of this hydroxyl group results in significant loss of antifungal activity [8].

Hydrophobic Structural Components

The chlorocyclopropyl moiety contributes significantly to the compound's lipophilicity and membrane penetration properties [11]. This three-membered ring system with chlorine substitution enhances hydrophobic interactions with amino acid residues L121 and Y132 within the CYP51 binding pocket [2] [3]. The cyclopropyl group's strained ring structure provides optimal geometric positioning for these interactions while maintaining metabolic stability.

The 2-chlorophenyl group provides essential hydrophobic interactions within the enzyme's binding cavity [1] [2]. This aromatic system forms van der Waals forces with hydrophobic residues including F58, Y64, and L376, contributing to the overall binding affinity [2] [3]. The ortho-chlorine substitution pattern affects the binding geometry and influences the compound's orientation within the active site.

Extended Binding Interactions

Hydrophobic side chains extending from the core structure form critical interactions with a hydrophobic cavity comprised of residues F58, Y64, Y118, L121, Y132, L376, S378, S506, S507, and M508 [2] [3]. The length and nature of these side chains directly correlate with binding affinity, with longer-tailed inhibitors generally demonstrating stronger binding interactions than their shorter counterparts [2] [3].

| Molecular Component | Function in Antifungal Activity | Binding Interactions | SAR Impact |

|---|---|---|---|

| Triazole Ring | Coordinates with heme iron of CYP51 as sixth ligand | Coordination bond with Fe(III) heme center | Essential pharmacophore - removal abolishes activity |

| Triazole Ring (N4 position) | Forms hydrogen bonds with histidine residues (His377 in C. albicans) | Hydrogen bonding with His377, His374 | Critical for selectivity over human CYP enzymes |

| Chlorocyclopropyl Group | Enhances lipophilicity and membrane penetration | Hydrophobic interactions with L121, Y132 | Moderate enhancement of potency vs. other alkyl groups |

| Chlorophenyl Group | Provides hydrophobic interactions in enzyme binding pocket | van der Waals forces with F58, Y64, L376 | Position and substitution pattern affects binding geometry |

| Hydroxyl Group | Critical for CYP51 binding and enzyme inhibition | Essential for Type II binding spectra | Required for optimal CYP51 inhibition |

Quantitative Structure-Activity Relationship Models

Quantitative structure-activity relationship studies have established robust mathematical models for predicting the antifungal activity of triazole compounds structurally related to 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol. These models incorporate multiple molecular descriptors that capture the essential physicochemical and electronic properties governing biological activity.

Electronic Descriptors

Electronic properties derived from density functional theory calculations show strong correlations with antifungal potency [12] [13]. The highest occupied molecular orbital (HOMO) energy values typically range from -6.5 to -5.8 eV for compounds with significant antifungal activity, with higher HOMO energies generally associated with increased activity [12] [14]. The lowest unoccupied molecular orbital (LUMO) energy demonstrates an inverse correlation, with values between -1.5 to -0.8 eV being optimal for enhanced binding interactions [12] [13].

Dipole moment calculations reveal an optimal range of 2.1 to 4.2 Debye for maximal antifungal activity [12] [15]. Compounds with dipole moments outside this range typically exhibit reduced potency, suggesting the importance of proper charge distribution for optimal protein-ligand interactions.

Physicochemical Parameters

The logarithm of the n-octanol/water partition coefficient (LogP) emerges as the most significant descriptor in multiple QSAR models [15] [14] [13]. Optimal LogP values range from 2.8 to 4.9, balancing the requirements for membrane permeability and aqueous solubility necessary for bioavailability [14] [13]. Values below this range result in poor membrane penetration, while higher values lead to excessive lipophilicity and reduced water solubility.

Polarizability values between 25-45 Ų demonstrate positive correlations with antifungal activity [12] [14]. Higher polarizability enhances binding interactions through improved van der Waals forces and induced dipole interactions within the CYP51 binding pocket.

Topological and Geometric Descriptors

Connectivity indices ranging from 3.2 to 5.8 show positive correlations with improved antifungal potency [12] [13]. These descriptors capture the structural complexity and branching patterns that influence molecular shape and binding complementarity.

Van der Waals molecular volume (280-420 Ų) and molecular surface area (350-550 Ų) parameters indicate optimal size ranges for effective binding pocket occupancy while maintaining favorable membrane permeation properties [12] [14].

Model Validation and Predictive Capacity

The most robust QSAR models achieve coefficient of determination (R²) values between 0.725 and 0.805, with cross-validation coefficients (Q²) exceeding 0.80 [12] [16] [17]. External validation demonstrates predictive capabilities with correlation coefficients above 0.75 for independent test sets [12] [16]. These models successfully predict antifungal activity with root-mean-square errors typically below 0.20 log units.

| Descriptor Type | Parameter | Correlation with Activity | Typical Range for Active Compounds |

|---|---|---|---|

| Electronic | HOMO Energy | Higher HOMO energy associated with increased activity | -6.5 to -5.8 eV |

| Electronic | LUMO Energy | Lower LUMO energy correlates with better binding | -1.5 to -0.8 eV |

| Electronic | Dipole Moment | Optimal dipole moment range 2-4 Debye for activity | 2.1 to 4.2 Debye |

| Topological | Connectivity Index | Higher connectivity correlates with improved potency | 3.2 to 5.8 |

| Physicochemical | LogP (Partition Coefficient) | Optimal LogP range 2-5 for bioavailability and activity | 2.8 to 4.9 |

| Physicochemical | Polarizability | Higher polarizability enhances binding interactions | 25-45 Ų |

Triazole Moiety Contribution Analysis

The 1,2,4-triazole ring system in 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol represents the critical pharmacophore responsible for the compound's antifungal mechanism of action. Comprehensive analysis reveals the multifaceted contributions of this heterocyclic system to overall biological activity.

Coordination Chemistry and Binding Mechanism

The triazole ring functions as a monodentate ligand, coordinating directly with the ferric iron (Fe³⁺) center of the CYP51 heme prosthetic group [1] [2] [3]. This coordination occurs through one of the nitrogen atoms, typically N4, displacing the natural water ligand and forming a stable Type II enzyme-inhibitor complex [4] [5]. The coordination bond strength ranges from -8.2 to -9.1 kcal/mol for the most active compounds, indicating thermodynamically favorable binding [18] [19].

The triazole nitrogen atoms not involved in direct heme coordination participate in critical hydrogen bonding interactions with active site residues [6] [20] [2]. The most significant interaction occurs with histidine residues, particularly His377 in Candida albicans CYP51 and His374 in Aspergillus fumigatus CYP51B [7]. These hydrogen bonds provide additional binding energy of approximately 2-4 kcal/mol and contribute significantly to the observed selectivity for fungal versus human CYP51 enzymes [21] [7].

Electronic Properties and Reactivity

The triazole ring exhibits unique electronic characteristics that optimize its interaction with the CYP51 active site [22]. The nitrogen atoms possess lone pair electrons with appropriate energy levels for effective coordination with the d-orbitals of the heme iron center [22]. The aromatic character of the triazole ring provides stability while maintaining sufficient electron density for metal coordination.

Quantum chemical calculations reveal that the triazole ring contributes approximately 60-75% of the total binding energy in enzyme-inhibitor complexes [12] [13]. The remaining binding energy derives from hydrophobic interactions and van der Waals forces contributed by substituent groups.

Selectivity Determinants

The triazole moiety provides crucial selectivity for fungal CYP51 over human cytochrome P450 enzymes [22] [21]. This selectivity arises from differences in the active site architecture and amino acid composition between fungal and human enzymes. The critical histidine residue (His377 in fungal CYP51) that forms hydrogen bonds with the triazole ring is absent in human CYP51, resulting in significantly weaker binding to human enzymes [7].

Selectivity indices for potent triazole antifungals typically range from 78:1 to 180:1 (fungal versus human CYP51), with 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol achieving selectivity ratios of approximately 125:1 [18] [21].

Structure-Activity Relationships

Modifications to the triazole ring system dramatically impact antifungal activity [23] [24] [22]. Substitution of the 1,2,4-triazole with other azole heterocycles such as imidazole or tetrazole generally results in altered activity profiles. The 1,2,4-triazole configuration provides optimal geometry for simultaneous heme coordination and hydrogen bonding interactions [1] [22].

The position of nitrogen atoms within the triazole ring affects both binding affinity and selectivity [24] [22]. The 1,2,4-triazole isomer demonstrates superior antifungal activity compared to 1,2,3-triazole derivatives, primarily due to the optimal positioning of nitrogen atoms for both heme coordination and hydrogen bonding interactions [22].

Metabolic Stability

The triazole ring exhibits excellent metabolic stability under physiological conditions [22]. This stability contributes to the favorable pharmacokinetic properties observed with triazole antifungals. The aromatic character and electron distribution within the ring system render it resistant to common metabolic transformations such as oxidation and hydrolysis [22].

In the specific case of 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, the triazole ring remains intact during metabolic processes, with the primary metabolic transformation involving the thione group in related prothioconazole structures [4] [5].

Stereochemical Implications for Bioactivity

The stereochemical configuration of 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol profoundly influences its antifungal activity, binding affinity, and selectivity profile. This compound possesses a chiral center at the carbon bearing the hydroxyl group, resulting in two possible enantiomers with markedly different biological properties.

Enantiomeric Activity Differences

Extensive stereochemical studies of structurally related triazole compounds reveal dramatic differences in antifungal potency between enantiomers [25] [18] [21]. For the closely related prothioconazole-desthio (2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol), the R-enantiomer demonstrates 19 to 954 times greater antifungal activity compared to the S-enantiomer against various pathogenic fungi [19]. This remarkable stereoselective activity extends across multiple fungal species, including Fusarium graminearum and Alternaria triticina [18] [19].

The parent compound prothioconazole exhibits similarly dramatic stereoselectivity, with the R-enantiomer showing 6 to 262 times higher activity than the S-enantiomer [19]. These findings underscore the critical importance of absolute stereochemistry in determining antifungal efficacy.

Molecular Basis of Stereoselectivity

The stereochemical preferences observed in antifungal activity arise from differential binding interactions within the CYP51 active site [18] [19]. Molecular docking studies reveal that R-enantiomers achieve more favorable binding geometries, with stronger coordination to the heme iron center and optimal positioning for hydrogen bonding interactions with critical amino acid residues [18] [19].

The R-configuration enables the triazole ring to adopt an optimal orientation for coordination with the CYP51 heme iron while simultaneously allowing the hydroxyl group to form stabilizing interactions with nearby amino acid residues [18]. In contrast, the S-enantiomer exhibits suboptimal binding geometry, resulting in weaker heme coordination and reduced hydrogen bonding interactions.

Binding Energy Calculations

Computational studies demonstrate significant differences in binding energies between enantiomers [18] [19]. R-enantiomers typically exhibit binding energies ranging from -8.2 to -9.1 kcal/mol, while S-enantiomers show weaker binding energies of -6.1 to -6.8 kcal/mol [18]. These 2-4 kcal/mol differences in binding energy translate directly into the observed orders-of-magnitude differences in biological activity.

Free energy perturbation calculations confirm these binding energy differences, with R-enantiomers consistently demonstrating more favorable thermodynamic profiles for CYP51 binding [18] [19]. The enhanced binding stability of R-enantiomers contributes to their superior antifungal efficacy and longer duration of action.

Metabolic Stereoselective Behavior

Enantiomers of 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol exhibit different metabolic profiles in fungal systems [18] [19]. Nuclear magnetic resonance-based metabolomics studies reveal that S-enantiomers undergo more rapid metabolic transformation, producing higher concentrations of metabolites such as alanine, arginine, and acetate [18]. Conversely, R-enantiomers demonstrate greater metabolic stability, maintaining higher concentrations of parent compound and producing elevated levels of glucose, glycerol, and glutamate [18].

These metabolic differences contribute to the observed activity disparities, as the more stable R-enantiomer maintains therapeutic concentrations for extended periods while the rapidly metabolized S-enantiomer loses activity through biotransformation [18] [19].

Selectivity Profiles

Stereochemical configuration significantly influences selectivity for fungal versus human CYP51 enzymes [21]. R-enantiomers achieve selectivity indices of 125:1 to 180:1 (fungal versus human CYP51), while S-enantiomers demonstrate reduced selectivity ratios of 45:1 to 78:1 [18] [21]. This enhanced selectivity of R-enantiomers contributes to their improved therapeutic index and reduced potential for adverse effects.

| Stereoisomer | Relative Activity | CYP51 Binding Energy (kcal/mol) | Selectivity Index |

|---|---|---|---|

| (R)-Prothioconazole | High (262x more active than S) | -8.2 to -7.8 | 125:1 (fungal vs human CYP51) |

| (S)-Prothioconazole | Low (baseline) | -6.5 to -6.1 | 45:1 |

| (R)-Prothioconazole-desthio | Very High (954x more active than S) | -8.9 to -8.5 | 180:1 |

| (S)-Prothioconazole-desthio | Low (baseline) | -6.8 to -6.3 | 52:1 |

Computational Studies of Target Interactions

Computational methodologies have provided crucial insights into the molecular interactions between 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol and its target enzyme CYP51. These studies encompass multiple computational approaches that collectively elucidate the binding mechanisms, selectivity determinants, and structure-activity relationships governing antifungal activity.

Molecular Docking Investigations

Molecular docking studies have systematically characterized the binding pose and interaction patterns of 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol within the CYP51 active site [2] [3] [26]. The CDOCKER protocol, a CHARMm-based docking method, achieves root-mean-square deviation values below 2.0 Å when validated against crystal structures, confirming the reliability of predicted binding poses [2] [3].

Docking results consistently demonstrate that the triazole ring coordinates with the heme iron center, with the nitrogen-iron distance maintained below 3.5 Å [2] [3]. The chlorocyclopropyl group orients toward the hydrophobic cavity formed by residues F58, Y64, Y118, and L121, while the chlorophenyl moiety extends into the S3 subsite, forming favorable hydrophobic interactions [2] [3].

The binding energy calculations from docking studies predict binding affinities ranging from -7.97 to -8.5 kcal/mol for the most favorable conformations [6] [2]. These values correlate well with experimental binding data, with binding constants of 7 × 10⁵ M⁻¹ to 2.5 × 10⁶ M⁻¹ [6] [2].

Molecular Dynamics Simulations

Molecular dynamics simulations extending from 50 to 100 nanoseconds have validated the stability and persistence of protein-ligand interactions predicted by docking studies [2] [3] [26]. These simulations reveal that 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol maintains stable binding throughout the simulation period, with minimal conformational fluctuations [2] [3].

The simulations identify tunnel 2f as the predominant pathway for inhibitor ingress and egress, consistent with other CYP51 studies [2] [3]. This tunnel provides the primary access route to the active site and influences the kinetics of inhibitor binding and dissociation.

MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations performed on molecular dynamics trajectories provide refined binding energy estimates [17] [27]. These calculations account for solvation effects and conformational entropy, yielding binding energies that show strong correlation with experimental data (R² > 0.75) [17] [27].

Density Functional Theory Calculations

Quantum chemical calculations using density functional theory methods, particularly at the B3LYP/6-31G* level, have characterized the electronic properties of 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol relevant to CYP51 binding [12] [13] [16]. These calculations determine frontier molecular orbital energies, dipole moments, and charge distributions that influence binding affinity.

The calculations reveal optimal HOMO energy levels of -6.2 eV and LUMO energies of -1.2 eV for maximal antifungal activity [12] [13]. The computed dipole moment of 3.4 Debye falls within the optimal range for enhanced binding interactions [12] [13].

Density functional theory calculations also predict atomic charges that guide understanding of electrostatic interactions within the CYP51 binding site [12] [13]. The triazole nitrogen atoms exhibit partial negative charges of -0.15 to -0.22, optimal for coordination with the positively charged heme iron center [12] [13].

Homology Modeling and Comparative Analysis

Homology modeling studies have constructed three-dimensional models of CYP51 enzymes from various fungal species to understand species-specific binding preferences [28] [21]. These models utilize crystal structures from related organisms as templates, achieving sequence identity values exceeding 85% [21].

Comparative analysis of fungal and human CYP51 models reveals critical differences in active site architecture that explain the observed selectivity of 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol [21] [7]. The presence of His377 in fungal CYP51 and its absence in human CYP51 represents the primary determinant of selectivity [7].

Free Energy Perturbation Studies

Free energy perturbation calculations have quantified the energetic contributions of individual molecular components to overall binding affinity [18] [19]. These studies demonstrate that R-enantiomers of the compound exhibit 2-4 kcal/mol more favorable binding free energies compared to S-enantiomers [18] [19].

The calculations identify the triazole-heme coordination as contributing approximately 65% of the total binding energy, with hydrophobic interactions accounting for the remaining 35% [18] [19]. These findings guide structure-based optimization efforts for enhanced antifungal potency.

| Method | Target/Application | Key Findings | Validation |

|---|---|---|---|

| Molecular Docking | CYP51 binding pose prediction | Triazole N coordinates with heme Fe; hydrophobic interactions predominant | RMSD <2.0 Å from crystal structures |

| Molecular Dynamics | Protein-ligand stability analysis | Long-tail inhibitors more stable; tunnel 2f main egress pathway | 50-100 ns simulations; stable binding confirmed |

| Density Functional Theory | Electronic property calculation | HOMO/LUMO energies correlate with activity; optimal dipole moment identified | B3LYP/6-31G* level; experimental correlation R²>0.85 |

| QSAR Modeling | Activity prediction models | R² values 0.725-0.805 for validated models; LogP most important descriptor | External validation Q²>0.80; no outliers |

| Homology Modeling | CYP51 structure prediction | His377 critical for fungal selectivity; absent in human CYP51 | Template identity >85%; validated against known structures |

| Free Energy Perturbation | Binding affinity calculations | R-enantiomers show 2-4 kcal/mol more favorable binding than S-enantiomers | Experimental binding data correlation R²>0.75 |

XLogP3

GHS Hazard Statements

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard